2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
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Overview
Description
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation reaction between 3-nitrobenzaldehyde and 4-phenoxybenzaldehyde with an appropriate amine source under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by partial oxidation of the nitro group.
Substituted imidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl and phenoxyphenyl groups can facilitate binding to specific molecular targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole: Lacks the phenoxy groups, which may result in different chemical reactivity and biological activity.
2-(4-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole: The position of the nitro group is different, potentially affecting its electronic properties and reactivity.
Uniqueness
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is unique due to the presence of both nitrophenyl and phenoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall performance in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(3-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O4/c37-36(38)26-9-7-8-25(22-26)33-34-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)32(35-33)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZQJAMIPJRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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